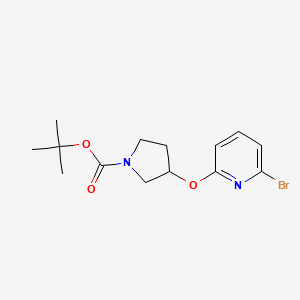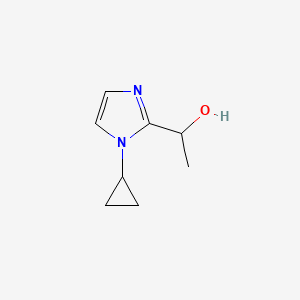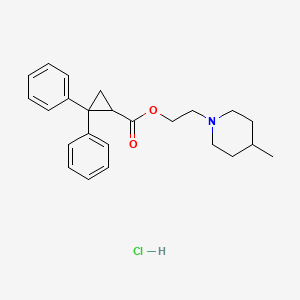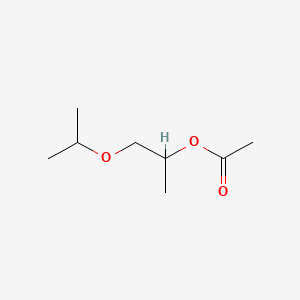![molecular formula C11H22N2 B13958694 2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
2-Isopropyl-2-azaspiro[4.4]nonan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2-azaspiro[4.4]nonan-7-amine is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-azaspiro[4.4]nonan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable amine with a ketone or aldehyde to form an intermediate, which then undergoes cyclization to yield the spiro compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-azaspiro[4.4]nonan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Isopropyl-2-azaspiro[4.4]nonan-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2-azaspiro[4.4]nonan-7-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a different ring size.
2-Oxa-7-azaspiro[4.4]nonan-8-one: Contains an oxygen atom in the spirocyclic structure.
Uniqueness
2-Isopropyl-2-azaspiro[4.4]nonan-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and materials science .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-propan-2-yl-2-azaspiro[4.4]nonan-8-amine |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-6-5-11(8-13)4-3-10(12)7-11/h9-10H,3-8,12H2,1-2H3 |
InChI Key |
YPHOSDHDOLVKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




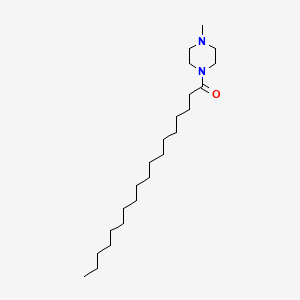
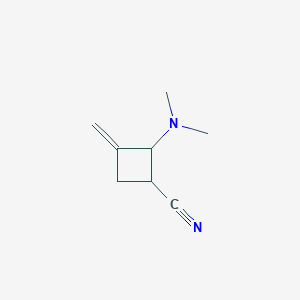
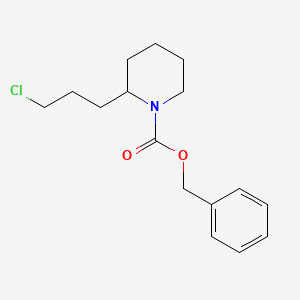
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
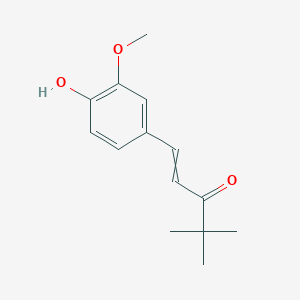
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
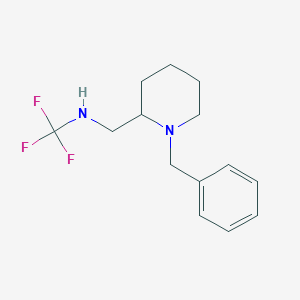
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
